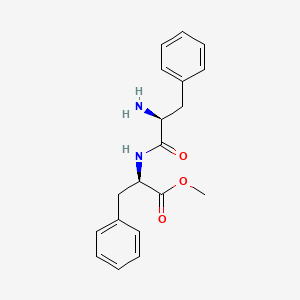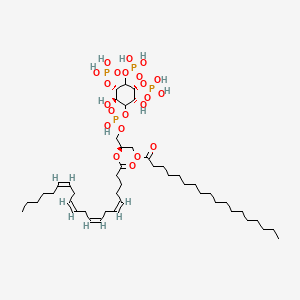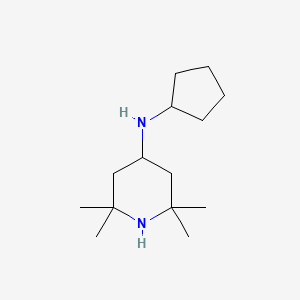
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopentyl group attached to a piperidine ring, which is further substituted with four methyl groups at positions 2, 2, 6, and 6. The amine group is located at the 4th position of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of Methyl Groups: The methyl groups at positions 2, 2, 6, and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperidine derivative.
Introduction of the Amine Group: The amine group at the 4th position can be introduced through reductive amination or by using amine precursors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Oxides, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyclopentyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group at the 4th position instead of an amine group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
124172-54-9 |
|---|---|
Fórmula molecular |
C14H28N2 |
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C14H28N2/c1-13(2)9-12(10-14(3,4)16-13)15-11-7-5-6-8-11/h11-12,15-16H,5-10H2,1-4H3 |
Clave InChI |
WUWJNVZUYIEHQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
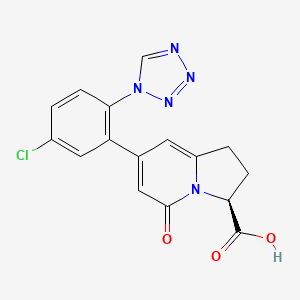
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)


![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
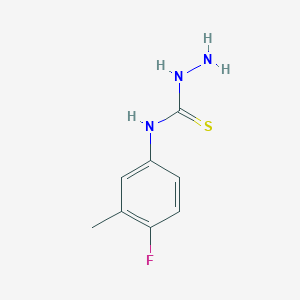
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)

